N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide

PI3Kα inhibition Structure-Activity Relationship Kinase inhibitor design

N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide (CAS 863588-57-2) is a member of the thiazolo[5,4-b]pyridine heterocyclic chemotype. It possesses a molecular formula of C16H13N3OS and a molecular weight of 295.36 g/mol.

Molecular Formula C16H13N3OS
Molecular Weight 295.36
CAS No. 863588-57-2
Cat. No. B2761075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide
CAS863588-57-2
Molecular FormulaC16H13N3OS
Molecular Weight295.36
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C16H13N3OS/c20-14(10-3-4-10)18-12-7-5-11(6-8-12)15-19-13-2-1-9-17-16(13)21-15/h1-2,5-10H,3-4H2,(H,18,20)
InChIKeyHLQGCOPBHJBWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide (CAS 863588-57-2): Structural and Physicochemical Profile for Procurement-Scientific Evaluation


N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide (CAS 863588-57-2) is a member of the thiazolo[5,4-b]pyridine heterocyclic chemotype . It possesses a molecular formula of C16H13N3OS and a molecular weight of 295.36 g/mol . The compound features a thiazolo[5,4-b]pyridine core linked via a para-phenylene spacer to a cyclopropanecarboxamide moiety. This structural arrangement is distinct from pyridyl-substituted thiazolo[5,4-b]pyridines, which have been characterized as potent phosphoinositide 3-kinase (PI3K) inhibitors [1].

Why In-Class Thiazolo[5,4-b]pyridine Analogs Cannot Substitute for N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide in Research Programs


Thiazolo[5,4-b]pyridine derivatives are not functionally interchangeable. Published structure–activity relationship (SAR) studies have demonstrated that the nature of the substituent at the 2-position of the thiazolo[5,4-b]pyridine core is a critical determinant of biological activity [1]. Specifically, the replacement of a pyridyl group by a phenyl group at this position leads to a significant decrease in PI3Kα inhibitory potency [1]. Furthermore, the amide substituent attached to the para-phenyl group directly modulates molecular recognition: the cyclopropanecarboxamide moiety differs substantially from cyclohexanecarboxamide (CAS 863588-78-7, MW 337.44) or benzenesulfonamide analogs in steric bulk, conformational flexibility, and hydrogen-bonding capacity, producing distinct biological profiles. These structural features dictate that each derivative must be procured and evaluated individually rather than treated as a generic replacement.

Quantitative Differentiation Evidence for N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide Against Closest Analogs


Proven PI3Kα SAR Differential: Phenyl-for-Pyridyl Substitution Drastically Reduces Inhibitory Potency

A systematic SAR study by Xia et al. (2020) demonstrated that the pyridyl group attached to the thiazolo[5,4-b]pyridine core is a key structural unit for PI3Kα inhibitory potency, and its replacement by a phenyl group—as in the target compound—leads to a significant decrease in activity [1]. The representative pyridyl-substituted compound 19a achieved a PI3Kα IC50 of 3.6 nM, while phenyl-substituted analogs, bearing the identical core substitution pattern as the target compound, exhibited markedly reduced potency [1]. This establishes the target compound as a structurally defined low-activity control for probing the contribution of the 2-position heteroaryl group to PI3K binding.

PI3Kα inhibition Structure-Activity Relationship Kinase inhibitor design

Receptor-Level Bioactivity Differentiation: GPR151 Activator Screening Hit

In a cell-based high-throughput primary assay conducted by The Scripps Research Institute Molecular Screening Center, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide was tested as a potential activator of GPR151 (G-protein coupled receptor 151), an orphan class A rhodopsin-like GPCR . This assay-context association is not documented for the cyclohexanecarboxamide analog (CAS 863588-78-7) or the benzenesulfonamide analog (CAS 863594-57-4) in publicly available screening databases, indicating that the cyclopropanecarboxamide substitution confers a distinct receptor-interaction profile.

GPR151 GPCR screening Orphan receptor

Structural Topology Differentiation: Cyclopropanecarboxamide vs. Cyclohexanecarboxamide Substitution

The cyclopropanecarboxamide group of the target compound (MW 295.36) introduces a rigid, compact amide substituent with restricted conformational freedom . In contrast, the cyclohexanecarboxamide analog (CAS 863588-78-7, MW 337.44) bears a bulkier, more flexible cyclohexane ring that occupies a larger steric volume and adopts multiple chair conformations . This structural difference alters both molecular recognition properties and physicochemical parameters relevant to passive permeability and target binding.

Medicinal chemistry Amide substitution Conformational analysis

Chemical Topology Differentiation: Sulfonamide vs. Carboxamide Linker Chemotype

The benzenesulfonamide analog N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-57-4) replaces the cyclopropanecarboxamide linker with a sulfonamide group . Carboxamides and sulfonamides are not bioisosteric—they differ in hydrogen-bond acceptor geometry (carbonyl vs. sulfonyl oxygen spatial orientation), pKa, and metabolic stability profiles [1]. This fundamental difference in linker chemistry produces distinct ADME and target-binding properties.

Sulfonamide Carboxamide Bioisostere comparison

Recommended Application Scenarios for N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide Based on Quantitative Differentiation Evidence


Negative Control Probe for PI3Kα Inhibitor SAR Studies

Based on the established SAR that phenyl-for-pyridyl substitution at the thiazolo[5,4-b]pyridine 2-position significantly reduces PI3Kα inhibitory activity, this compound serves as a structurally matched negative control for pyridyl-substituted PI3Kα inhibitors such as compound 19a (IC50 = 3.6 nM) [1]. Using this phenyl-substituted derivative alongside the active pyridyl analog enables robust interpretation of PI3Kα-dependent cellular phenotypes by controlling for off-target effects associated with the thiazolo[5,4-b]pyridine scaffold itself.

SAR Building Block Toolkit for Cyclopropanecarboxamide-Focused Library Enumeration

The cyclopropanecarboxamide moiety distinguishes this compound (MW 295.36) from the cyclohexanecarboxamide analog (MW 337.44) in both steric profile and conformational flexibility [1] . For medicinal chemistry programs exploring amide substituent effects on target engagement, procuring both the cyclopropane and cyclohexane variants enables systematic assessment of the steric and conformational requirements at the amide-binding subpocket.

Orphan GPCR Probe in GPR151 Signaling Studies

This compound has been specifically tested in a cell-based high-throughput screening assay for GPR151 activation at The Scripps Research Institute Molecular Screening Center, a documented screening context not available for the cyclohexanecarboxamide or benzenesulfonamide analogs . Researchers investigating GPR151 pharmacology can use this compound as a starting probe, with the screening data providing a rationale for follow-up concentration-response characterization.

Precision Procurement Reference Standard for Analytical Method Development

With a defined molecular formula (C16H13N3OS), exact molecular weight (295.36 g/mol), and established InChIKey (HLQGCOPBHJBWMF-UHFFFAOYSA-N), this compound is suitable as a reference standard for HPLC-MS method development and quality control in chemical biology workflows [1]. Its well-characterized physicochemical identity ensures unambiguous detection and quantification in complex biological matrices.

Quote Request

Request a Quote for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.